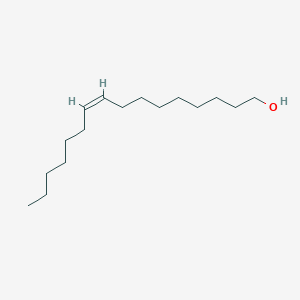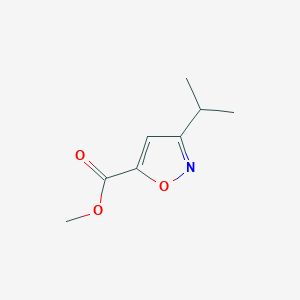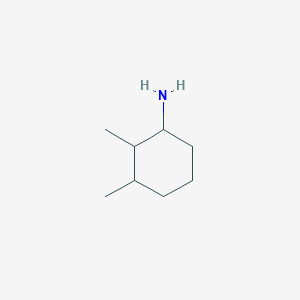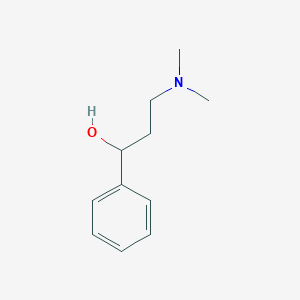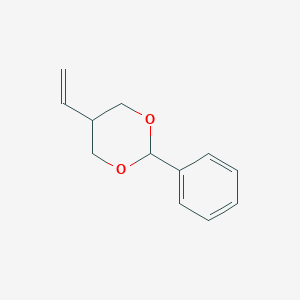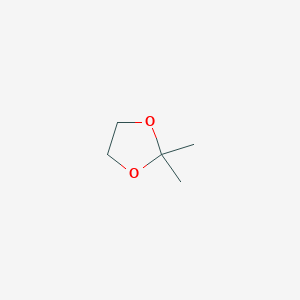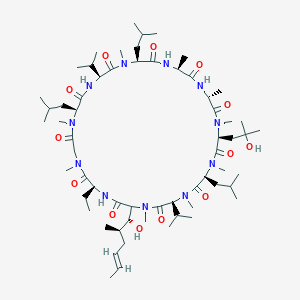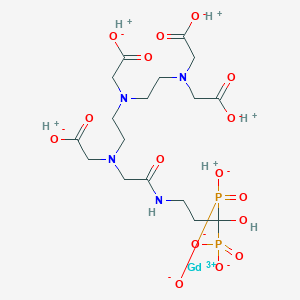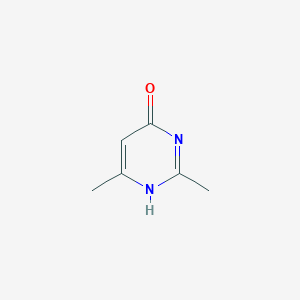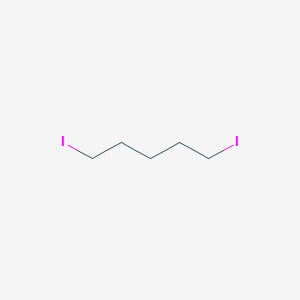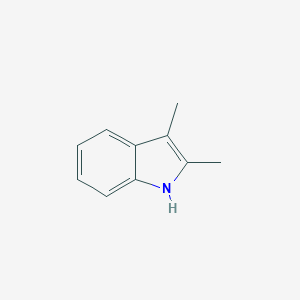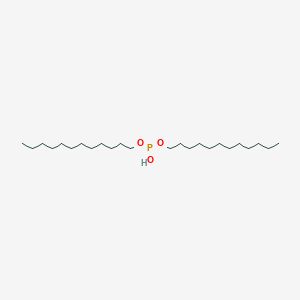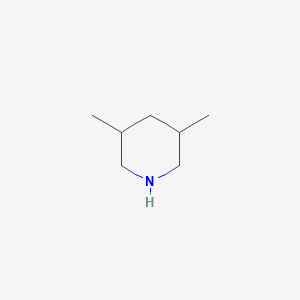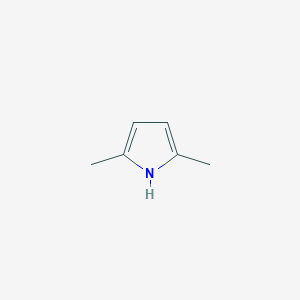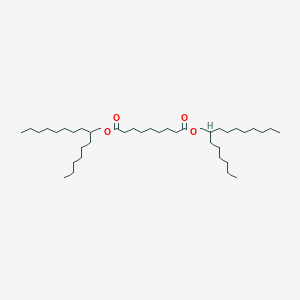
Bis(2-hexyldecyl) nonanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-hexyldecyl) nonanedioate, also known as DINCH, is a plasticizer that is widely used in various applications, including food packaging, medical devices, and toys. It is a non-toxic, eco-friendly, and sustainable alternative to traditional plasticizers such as phthalates.
Wirkmechanismus
Bis(2-hexyldecyl) nonanedioate acts as a plasticizer by reducing the glass transition temperature of polymers, making them more flexible and easier to process. It does not migrate from the polymer matrix, ensuring that it does not contaminate the environment or food products. Bis(2-hexyldecyl) nonanedioate has also been shown to have anti-estrogenic properties, making it a potential candidate for use in medical devices and other applications where hormonal activity is a concern.
Biochemische Und Physiologische Effekte
Bis(2-hexyldecyl) nonanedioate has been evaluated for its potential toxicity and has been found to be safe for use in various applications. It is not metabolized by the body and is excreted unchanged in the urine. Bis(2-hexyldecyl) nonanedioate has also been shown to have low acute toxicity, making it a suitable replacement for phthalates in medical devices and other applications.
Vorteile Und Einschränkungen Für Laborexperimente
Bis(2-hexyldecyl) nonanedioate has several advantages over traditional plasticizers such as phthalates. It is non-toxic, eco-friendly, and sustainable, making it a suitable replacement for phthalates in various applications. However, Bis(2-hexyldecyl) nonanedioate is more expensive than phthalates, which may limit its use in some applications.
Zukünftige Richtungen
There are several future directions for Bis(2-hexyldecyl) nonanedioate research. One area of research is the development of new synthesis methods that are more sustainable and cost-effective. Another area of research is the evaluation of Bis(2-hexyldecyl) nonanedioate for its potential as a plasticizer in other applications, such as coatings and adhesives. Additionally, further research is needed to evaluate the long-term effects of Bis(2-hexyldecyl) nonanedioate exposure on human health and the environment.
Conclusion:
In conclusion, Bis(2-hexyldecyl) nonanedioate is a promising alternative to traditional plasticizers such as phthalates. It is non-toxic, eco-friendly, and sustainable, making it a suitable replacement for phthalates in various applications. Further research is needed to evaluate the long-term effects of Bis(2-hexyldecyl) nonanedioate exposure on human health and the environment, as well as to develop new synthesis methods and evaluate its potential in other applications.
Synthesemethoden
Bis(2-hexyldecyl) nonanedioate is synthesized through the esterification of adipic acid with 2-ethylhexanol. The reaction is catalyzed by a strong acid such as sulfuric acid or p-toluenesulfonic acid. The resulting product is then purified through distillation and recrystallization.
Wissenschaftliche Forschungsanwendungen
Bis(2-hexyldecyl) nonanedioate has been extensively studied for its potential as a plasticizer in various applications. It has been shown to have excellent compatibility with PVC and other polymers, making it a suitable replacement for phthalates. Bis(2-hexyldecyl) nonanedioate has also been evaluated for its potential as a food contact material and has been found to be safe for use in food packaging.
Eigenschaften
CAS-Nummer |
134019-32-2 |
|---|---|
Produktname |
Bis(2-hexyldecyl) nonanedioate |
Molekularformel |
C41H80O4 |
Molekulargewicht |
637.1 g/mol |
IUPAC-Name |
bis(2-hexyldecyl) nonanedioate |
InChI |
InChI=1S/C41H80O4/c1-5-9-13-17-20-26-32-38(30-24-15-11-7-3)36-44-40(42)34-28-22-19-23-29-35-41(43)45-37-39(31-25-16-12-8-4)33-27-21-18-14-10-6-2/h38-39H,5-37H2,1-4H3 |
InChI-Schlüssel |
UJZSAQFQBYHQFV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(CCCCCC)COC(=O)CCCCCCCC(=O)OCC(CCCCCC)CCCCCCCC |
Kanonische SMILES |
CCCCCCCCC(CCCCCC)COC(=O)CCCCCCCC(=O)OCC(CCCCCC)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



